![molecular formula C21H22N2O3S B2760323 N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941966-60-5](/img/structure/B2760323.png)
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
- Incorporating amide groups into biologically active molecules is an efficient strategy for drug development. This compound can serve as a building block for designing novel drugs due to its amide functionality . Researchers can explore its potential as a scaffold for creating new pharmaceutical agents.
- Quinazolin-4(3H)-ones, a class of compounds that includes our target molecule, exhibit antitumor properties. Investigating the specific antitumor mechanisms and potential therapeutic applications of this compound could be valuable .
- The quinazolinone scaffold has been associated with anti-inflammatory activity. Researchers might explore the anti-inflammatory potential of N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide and its derivatives .
- Given the diverse biological activities of quinazolinones, it’s worth investigating whether this compound exhibits antiviral effects. Antiviral drug discovery could benefit from exploring its interactions with viral targets .
- The presence of the phenylsulfonyl group suggests potential applications in imaging. Researchers could explore its use as a fluorescent probe or contrast agent for biological imaging .
- The compound crystallizes in the monoclinic crystal system and forms a 12-molecule aggregate synthon in its crystal structure. Understanding its molecular aggregation and intermolecular interactions could contribute to supramolecular chemistry studies .
Drug Design and Discovery
Antitumor Activity
Anti-Inflammatory Agents
Antiviral Properties
Biological Imaging Probes
Crystallography and Supramolecular Chemistry
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21(22-16-8-4-5-9-16)15-23-14-20(18-12-6-7-13-19(18)23)27(25,26)17-10-2-1-3-11-17/h1-3,6-7,10-14,16H,4-5,8-9,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLAGCAPGFOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide |
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